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Introduction
Celesticetin is a lincosamide antibiotic characterized by a unique C-glycosidic bond and a

salicylic acid moiety. As a member of the lincosamide family, which includes the clinically

significant antibiotic clindamycin, celesticetin and its derivatives are of considerable interest

for the development of new antibacterial agents.[1][2] Lincosamides function by inhibiting

bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] The growing

challenge of antibiotic resistance necessitates the exploration of novel antibiotic scaffolds and

the modification of existing ones. This document provides detailed methods for the synthesis of

celesticetin derivatives, focusing on chemoenzymatic approaches that leverage the

biosynthetic machinery of this natural product. Additionally, it outlines protocols for the

assessment of their biological activity and discusses structure-activity relationships.

Synthesis of Celesticetin Derivatives: A
Chemoenzymatic Approach
The total chemical synthesis of celesticetin is a complex challenge that has not been

extensively reported in the literature. However, a powerful and versatile strategy for generating

a wide array of celesticetin derivatives is through chemoenzymatic synthesis. This approach

utilizes the relaxed substrate specificity of key enzymes in the celesticetin biosynthetic

pathway to incorporate novel building blocks.[3]
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The final step in celesticetin biosynthesis involves the attachment of salicylic acid to the

desalicetin core. This reaction is catalyzed by two key enzymes:

Ccb2: A salicylyl-CoA ligase that activates salicylic acid.

Ccb1: An acyltransferase that transfers the activated salicylic acid to the desalicetin

intermediate.

The promiscuity of these enzymes, particularly Ccb2, allows for the activation of a variety of

benzoic acid derivatives, which can then be transferred by Ccb1 to the desalicetin core,

yielding a diverse library of novel lincosamides.

Experimental Protocol: Chemoenzymatic Synthesis of
Celesticetin Derivatives
This protocol describes the in vitro synthesis of celesticetin derivatives using purified Ccb1

and Ccb2 enzymes and a synthetic or isolated desalicetin precursor.

Materials:

Purified Ccb1 and Ccb2 enzymes

Desalicetin

Benzoic acid derivatives (various)

ATP (Adenosine triphosphate)

CoA (Coenzyme A)

MgCl₂ (Magnesium chloride)

Tris-HCl buffer (pH 8.0)

DTT (Dithiothreitol)

LC-MS (Liquid chromatography-mass spectrometry) for analysis
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Procedure:

Reaction Setup: In a microcentrifuge tube, combine the following components in Tris-HCl

buffer (50 mM, pH 8.0):

Desalicetin (1 mM)

Benzoic acid derivative (2 mM)

ATP (4 mM)

CoA (0.5 mM)

MgCl₂ (10 mM)

DTT (1 mM)

Ccb2 enzyme (5 µM)

Ccb1 enzyme (5 µM)

Incubation: Incubate the reaction mixture at 30°C for 4-12 hours.

Quenching: Stop the reaction by adding an equal volume of cold methanol.

Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant

by LC-MS to detect the formation of the new celesticetin derivative.

Purification: The novel derivatives can be purified using standard chromatographic

techniques such as reversed-phase HPLC (High-performance liquid chromatography).

A library of 150 novel hybrid lincosamides has been successfully generated using this

chemoenzymatic strategy by combining the biosynthetic pathways of lincomycin and

celesticetin.

Structure-Activity Relationships (SAR)
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The antibacterial efficacy of the synthesized celesticetin derivatives can be evaluated to

establish structure-activity relationships. Key structural modifications and their impact on

activity are summarized below:

Benzoic Acid Moiety: The nature of the substituent on the benzoic acid ring significantly

influences antibacterial activity. A variety of substituted benzoic acids, including those with

amino, methyl, and chloro groups, have been successfully incorporated.

Proline Moiety: The 4-propyl chain on the proline moiety, characteristic of lincomycin,

generally enhances antibacterial activity compared to the unsubstituted proline of

celesticetin.

O-methylation: The O-methylation of the sugar moiety appears to have a limited effect on

antibacterial activity.

Quantitative Data: Antibacterial Activity of
Celesticetin Derivatives
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's

potency. The following table summarizes the MIC values for selected celesticetin derivatives

against various bacterial strains.
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Compound Modification Test Organism MIC (µg/mL) Reference

Celesticetin Natural Product Bacillus subtilis >64

CELIN
4-propyl proline,

Salicylate
Bacillus subtilis 4

ODCELIN

4-propyl proline,

Salicylate, O-

demethylated

Bacillus subtilis 4

Derivative 5

Anthranilic acid

instead of

salicylic acid

Streptomyces

caelestis

(producing

strain)

N/A

Derivative 6

Benzoic acid

instead of

salicylic acid

Streptomyces

caelestis

(producing

strain)

N/A

Derivative 16

3-Chlorobenzoic

acid instead of

salicylic acid

Streptomyces

caelestis

(producing

strain)

N/A

Note: N/A indicates that specific MIC values were not provided in the cited literature, but

successful incorporation into the celesticetin scaffold was confirmed.

Visualizations
Signaling Pathway and Mechanism of Action
Lincosamide antibiotics, including celesticetin and its derivatives, inhibit bacterial protein

synthesis. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase

center and causing premature dissociation of peptidyl-tRNA from the ribosome.
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Caption: Mechanism of action of lincosamide antibiotics.

Experimental Workflow: Chemoenzymatic Synthesis
The following diagram illustrates the workflow for the chemoenzymatic synthesis of

celesticetin derivatives.
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Caption: Workflow for chemoenzymatic synthesis of celesticetin derivatives.
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Conclusion
The chemoenzymatic synthesis of celesticetin derivatives offers a robust and efficient platform

for the generation of novel lincosamide antibiotics. By exploiting the substrate promiscuity of

the terminal biosynthetic enzymes, a wide range of structural modifications can be introduced,

enabling detailed exploration of structure-activity relationships. Further investigation into the

antibacterial spectrum and potency of these novel derivatives is warranted to identify promising

candidates for future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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